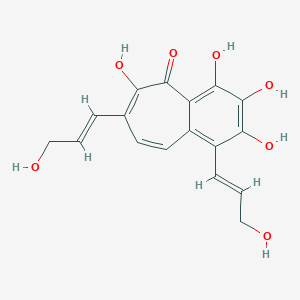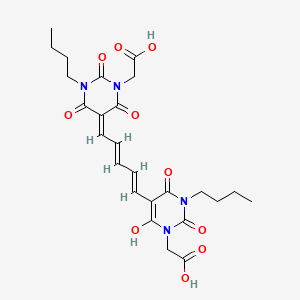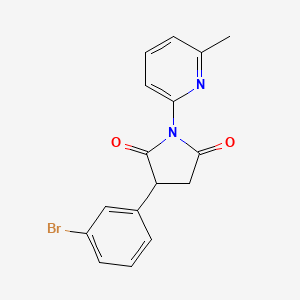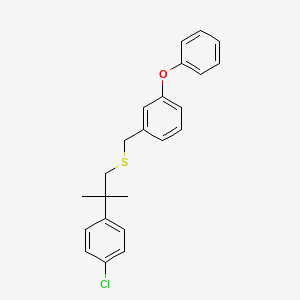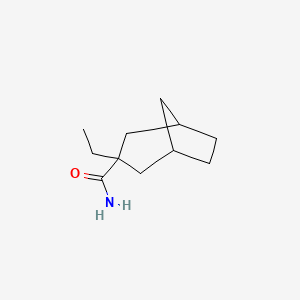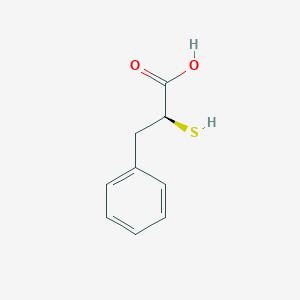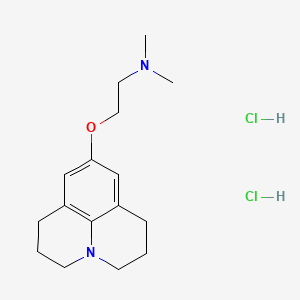
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinolizine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolizine Core: This involves cyclization reactions that form the quinolizine ring system.
Attachment of the Ethanamine Group:
Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine oxides, while reduction may produce various reduced amines.
科学研究应用
Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, monohydrochloride
- Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, trihydrochloride
Uniqueness
The uniqueness of Ethanamine, N,N-dimethyl-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
130260-14-9 |
|---|---|
分子式 |
C16H26Cl2N2O |
分子量 |
333.3 g/mol |
IUPAC 名称 |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yloxy)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-17(2)9-10-19-15-11-13-5-3-7-18-8-4-6-14(12-15)16(13)18;;/h11-12H,3-10H2,1-2H3;2*1H |
InChI 键 |
LEMMKRNPFDFRPA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


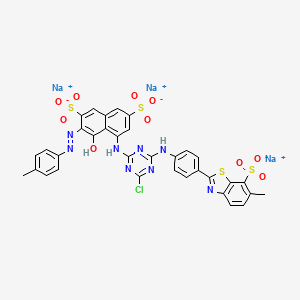
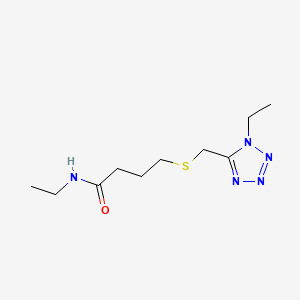


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
